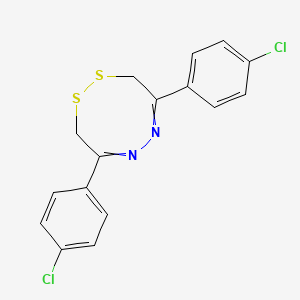
4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine is an organic compound characterized by its unique structure featuring two chlorophenyl groups and a dithiadiazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine typically involves the reaction of 4-chlorobenzene with sulfur and nitrogen-containing reagents under controlled conditions. One common method includes the cyclization of 4-chlorophenyl derivatives with sulfur sources in the presence of a base, followed by oxidation to form the dithiadiazocine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiadiazocine ring to a more reduced form.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dithiadiazocine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4,7-Diphenyl-3,8-dihydro-1,2,5,6-dithiadiazocine: Lacks the chlorophenyl groups, resulting in different reactivity and applications.
4,7-Bis(4-methylphenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine:
Uniqueness: 4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine is unique due to the presence of chlorophenyl groups, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
192190-23-1 |
|---|---|
Molecular Formula |
C16H12Cl2N2S2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
4,7-bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine |
InChI |
InChI=1S/C16H12Cl2N2S2/c17-13-5-1-11(2-6-13)15-9-21-22-10-16(20-19-15)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI Key |
RIOWMUKBYKKQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN=C(CSS1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)

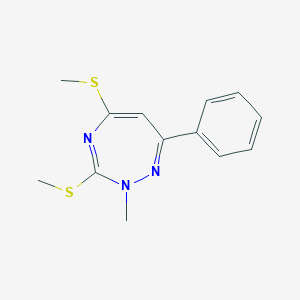
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
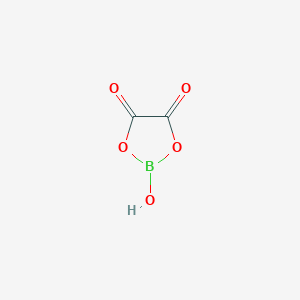

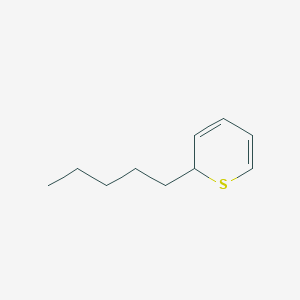

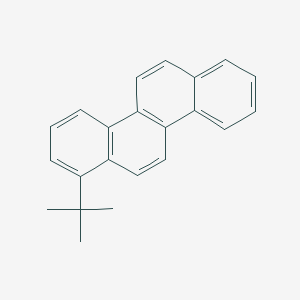

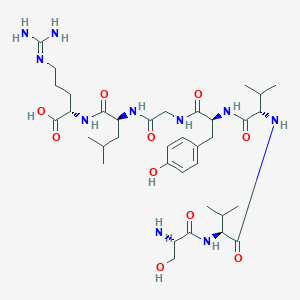
![3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester](/img/structure/B15164835.png)
![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
